molecular formula C17H20Cl2N2O2S B359621 N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 642958-06-3

N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B359621
CAS No.: 642958-06-3
M. Wt: 387.3g/mol
InChI Key: YRBURNLFQQDCPE-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with a molecular formula of C({17})H({20})Cl({2})N({2})O(_{2})S This compound is characterized by its unique structure, which includes a cyclohexene ring, a carbamothioyl group, and a dichlorophenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:

  • Formation of the Cyclohexenyl Ethylamine Intermediate

      Starting Materials: Cyclohexene and ethylamine.

      Reaction Conditions: The reaction is carried out under an inert atmosphere, often using argon, at low temperatures (around -70°C). Lithium powder is used as a reducing agent.

      Procedure: Cyclohexene is reacted with ethylamine in the presence of lithium powder.

  • Coupling with 2,4-Dichlorophenoxyacetic Acid

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This includes using larger reaction vessels, continuous flow reactors, and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the cyclohexene ring can lead to the formation of cyclohexanone derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction can convert the carbamothioyl group to a corresponding amine.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu).

      Conditions: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can modify the dichlorophenoxy moiety, leading to various derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development or as a biochemical probe.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving inflammation or microbial infections.

Industry

In industrial applications, this compound might be used in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals. Its structural features allow for the development of products with specific desired properties.

Mechanism of Action

The mechanism by which N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexenyl and dichlorophenoxy groups may facilitate binding to these targets, while the carbamothioyl group could participate in covalent modifications or redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Cyclohexyl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide

    • Similar structure but with a saturated cyclohexyl ring instead of a cyclohexenyl ring.
    • Differences in reactivity and bioactivity due to the absence of the double bond.
  • N-[2-(Cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)propionamide

    • Similar structure but with a propionamide group instead of an acetamide group.
    • Variations in chemical properties and potential applications.

Uniqueness

N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of a cyclohexenyl ring and a dichlorophenoxy acetamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O2S/c18-13-6-7-15(14(19)10-13)23-11-16(22)21-17(24)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBURNLFQQDCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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